molecular formula C12H10Cl3N3O3S B2780098 2,4,5-trichloro-N-(6-ethoxypyrimidin-4-yl)benzenesulfonamide CAS No. 1396860-23-3

2,4,5-trichloro-N-(6-ethoxypyrimidin-4-yl)benzenesulfonamide

Cat. No.: B2780098
CAS No.: 1396860-23-3
M. Wt: 382.64
InChI Key: ZUSSFBUCXSAXRZ-UHFFFAOYSA-N
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Description

2,4,5-Trichloro-N-(6-ethoxypyrimidin-4-yl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a benzenesulfonamide group substituted with three chlorine atoms and a pyrimidinyl group with an ethoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-trichloro-N-(6-ethoxypyrimidin-4-yl)benzenesulfonamide typically involves multiple steps. One common method starts with the chlorination of 3-dimethylaminopropionitrile to produce 4,5,6-trichloropyrimidine . This intermediate is then reacted with an appropriate sulfonamide derivative under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as dioxane and bases like sodium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4,5-Trichloro-N-(6-ethoxypyrimidin-4-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions. For example, substitution reactions may yield derivatives with different functional groups replacing the chlorine atoms.

Scientific Research Applications

2,4,5-Trichloro-N-(6-ethoxypyrimidin-4-yl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,4,5-trichloro-N-(6-ethoxypyrimidin-4-yl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,5-Trichloro-N-(6-ethoxypyrimidin-4-yl)benzenesulfonamide is unique due to its specific combination of a sulfonamide group with a trichlorinated benzene ring and an ethoxypyrimidinyl group. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

2,4,5-trichloro-N-(6-ethoxypyrimidin-4-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl3N3O3S/c1-2-21-12-5-11(16-6-17-12)18-22(19,20)10-4-8(14)7(13)3-9(10)15/h3-6H,2H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUSSFBUCXSAXRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=NC(=C1)NS(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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